molecular formula C8H11NO2 B2983106 2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-ol CAS No. 1369141-18-3

2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-ol

Cat. No.: B2983106
CAS No.: 1369141-18-3
M. Wt: 153.181
InChI Key: IYBVNUSUAZZVBZ-UHFFFAOYSA-N
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Description

2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-ol (CAS 1369141-18-3, molecular formula C₈H₁₁NO₂) is a bicyclic heterocyclic compound featuring a partially hydrogenated benzoxazole core. The benzoxazole ring comprises fused benzene and oxazole (oxygen- and nitrogen-containing) moieties, with a hydroxyl (-OH) group at the 4-position and a methyl substituent at the 2-position. This structure confers unique physicochemical properties, such as polarity and hydrogen-bonding capacity, making it relevant in medicinal chemistry and materials science .

Properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-5-9-8-6(10)3-2-4-7(8)11-5/h6,10H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBVNUSUAZZVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)CCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with methyl ketones in the presence of an acid catalyst . The reaction conditions often include heating the mixture to promote cyclization and formation of the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized benzoxazole derivatives .

Mechanism of Action

The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared below with five structurally related analogs (Table 1), emphasizing differences in heteroatoms, functional groups, and molecular properties.

Table 1: Comparative Analysis of Structural Analogs
Compound Name Molecular Formula Molecular Weight Heterocycle 4-Position Functional Group Key References
2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-ol C₈H₁₁NO₂ 153.18 g/mol Benzoxazole (O/N) -OH
5-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride C₈H₁₃N₂S·HCl 204.72 g/mol Benzothiazole (S/N) -NH₂ (amine)
2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one C₈H₉NO₂ 151.16 g/mol Benzoxazole (O/N) =O (ketone)
2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetic acid C₁₀H₁₃NO₃ 195.22 g/mol Benzoxazole (O/N) -CH₂COOH (carboxylic acid)
2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid C₉H₁₁NO₂S 209.25 g/mol Benzothiazole (S/N) -COOH (carboxylic acid)
2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine dihydrochloride C₈H₁₁N₂S·2HCl 231.62 g/mol Benzothiazole (S/N) -NH₂ (amine)

Key Differences and Implications

Heterocycle Substitution: Benzoxazole vs. Benzothiazole: Replacing oxygen with sulfur (e.g., in benzothiazole derivatives) increases molecular weight and alters electronic properties. Functional Group at 4-Position:

  • The hydroxyl group in the target compound enables hydrogen bonding, influencing solubility and biological interactions.
  • The ketone (=O) in the benzoxazolone analog (C₈H₉NO₂) reduces hydrogen-bonding capacity but introduces electrophilicity, making it reactive toward nucleophiles .
  • Carboxylic acid derivatives (e.g., C₁₀H₁₃NO₃) exhibit acidity (pKa ~4-5), enabling salt formation and enhanced water solubility .
  • Amine-containing analogs (e.g., C₈H₁₃N₂S·HCl) form hydrochloride salts, improving crystallinity and stability .

Physicochemical Properties :

  • Molecular Weight : The target compound (153.18 g/mol) is lighter than its carboxylic acid (195.22 g/mol) and benzothiazole (209.25 g/mol) analogs, affecting pharmacokinetic profiles like absorption and distribution.
  • Polarity : The hydroxyl and carboxylic acid groups increase polarity, enhancing aqueous solubility compared to the ketone or amine derivatives.

Synthetic and Applications Context :

  • The benzoxazolone derivative (CAS 201024-63-7) is commercially available at 95% purity and priced between €211–€1,863 per 50–500 mg, suggesting its utility in high-value applications like pharmaceutical intermediates .
  • The hydrochloride salts (e.g., C₈H₁₃N₂S·HCl) are labeled as reagent-grade, indicating use in laboratory synthesis .

Biological Activity

2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-ol (CAS No. 1369141-18-3) is a heterocyclic compound with the molecular formula C8H11NO2C_8H_{11}NO_2 and a molecular weight of 153.18 g/mol. It features a unique substitution pattern and a hydroxyl group that significantly influence its chemical reactivity and biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, it has been shown to inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .

The mechanism underlying its antimicrobial activity involves the inhibition of specific enzymes integral to bacterial metabolism. The compound may interact with bacterial cell membranes or inhibit critical metabolic pathways, leading to cell death or growth inhibition .

Anticancer Activity

In addition to antimicrobial properties, this compound has been investigated for its anticancer potential . Preliminary studies indicate that it may induce apoptosis in cancer cells and inhibit cell proliferation in various cancer lines . The compound's ability to modulate signaling pathways associated with cancer progression is an area of ongoing research.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multiple strains of bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli25 µg/mL
Staphylococcus aureus15 µg/mL
Pseudomonas aeruginosa30 µg/mL

These results suggest significant potential for this compound as an antimicrobial agent .

Anticancer Activity Assessment

Another investigation focused on the anticancer properties of the compound involved treating human cancer cell lines with varying concentrations:

Concentration (µM)% Cell Viability (after 24h)
0100%
1075%
2550%
5030%

The data indicates that higher concentrations lead to reduced cell viability, supporting the hypothesis that the compound may act as an anticancer agent .

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